2-bromobenzoyl isocyanate physical and chemical properties
2-bromobenzoyl isocyanate physical and chemical properties
An In-depth Technical Guide to 2-Bromobenzoyl Isocyanate for Advanced Chemical Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of 2-bromobenzoyl isocyanate, a highly reactive and versatile reagent for researchers, scientists, and professionals in drug development and advanced organic synthesis. With full editorial control, this document is structured to deliver not just data, but a causal understanding of the compound's properties, synthesis, and reactivity, ensuring both technical accuracy and field-proven insights.
Core Concepts: Structure and Significance
2-Bromobenzoyl isocyanate (CAS No. 62632-15-9) is an aromatic acyl isocyanate.[1][2][3][4] Its structure is characterized by an isocyanate group (-N=C=O) attached to a carbonyl moiety, which is in turn bonded to a benzene ring substituted with a bromine atom at the ortho position. This arrangement of functional groups dictates its unique chemical behavior.
The presence of the electron-withdrawing 2-bromobenzoyl group significantly enhances the electrophilicity of the isocyanate carbon atom. This makes it an exceptionally potent reagent for forming urea and carbamate linkages, which are prevalent scaffolds in medicinally and agriculturally important molecules.[5][6] Its primary application lies in its use as a key building block for creating complex N-benzoyl urea derivatives, a class of compounds known for their pesticidal and therapeutic activities.[5][6]
Synthesis Protocol: From Amide to Isocyanate
The most direct and commonly cited method for preparing 2-bromobenzoyl isocyanate is through the reaction of 2-bromobenzamide with oxalyl chloride.[5][6][7] This reaction proceeds via a mechanism that effectively results in the dehydration of the primary amide to the corresponding isocyanate.
Causality Behind Experimental Choices:
-
Oxalyl Chloride: This reagent is a highly effective dehydrating agent for converting primary amides to isocyanates. Upon reaction, it decomposes into volatile byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Anhydrous Solvent: The use of a dry, inert solvent such as 1,2-dichloroethane is critical. 2-Bromobenzoyl isocyanate is highly moisture-sensitive, and any water present would rapidly hydrolyze the product back to the starting amide or lead to other side reactions.
-
Heating/Reflux: Thermal energy is required to overcome the activation energy for the reaction and to ensure the complete evolution of gaseous byproducts.
-
Vacuum Distillation: Removal of the solvent and excess oxalyl chloride under reduced pressure is essential for isolating the isocyanate product without causing thermal decomposition, which can occur at higher temperatures.[5][7]
Experimental Protocol: Synthesis of 2-Bromobenzoyl Isocyanate
Materials:
-
2-Bromobenzamide
-
Oxalyl chloride
-
Anhydrous 1,2-dichloroethane
-
Round-bottomed flask with reflux condenser and gas outlet/drying tube
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a chemical fume hood, equip a dry round-bottomed flask with a magnetic stir bar, reflux condenser, and a drying tube or gas outlet bubbler.
-
Charge the flask with 2-bromobenzamide (1.0 eq) and anhydrous 1,2-dichloroethane.
-
With stirring, slowly add oxalyl chloride (approx. 1.1-1.2 eq). An exothermic reaction and gas evolution (HCl, CO, CO₂) will be observed.
-
Once the initial reaction subsides, heat the mixture to reflux (or ~100°C) and maintain for several hours (typically 5-8 hours), or until gas evolution ceases.[5][7]
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess oxalyl chloride by distillation under reduced pressure using a rotary evaporator.
-
The resulting residue is crude 2-bromobenzoyl isocyanate, typically obtained as an oily substance, which can be used directly in subsequent reactions without further purification.[5][7]
Caption: Workflow for the synthesis of 2-bromobenzoyl isocyanate.
Physical and Spectroscopic Properties
Detailed experimental data on the physical properties of 2-bromobenzoyl isocyanate is scarce in the literature. However, based on synthesis reports and the known properties of similar acyl isocyanates, a profile can be constructed.
Physical Property Data
| Property | Value/Description | Source/Rationale |
| CAS Number | 62632-15-9 | [1][2][3][4] |
| Molecular Formula | C₈H₄BrNO₂ | - |
| Molecular Weight | 226.03 g/mol | - |
| Appearance | Oily liquid | Described as "oily state" post-synthesis.[5][7] |
| Boiling Point | Data not available | Expected to be high; decomposition may occur. |
| Solubility | Soluble in inert organic solvents (e.g., 1,2-dichloroethane, toluene).[5][6] | - |
| Stability | Highly moisture-sensitive. | General property of acyl isocyanates. |
Expected Spectroscopic Characterization
While specific spectra are not published, the structure of 2-bromobenzoyl isocyanate allows for the confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| IR Spectroscopy | - ~2250 cm⁻¹: Strong, sharp, characteristic band for the asymmetric N=C=O stretch. - ~1700 cm⁻¹: Strong band for the C=O (benzoyl) stretch. - ~1600, 1470 cm⁻¹: C=C stretching bands of the aromatic ring. |
| ¹H NMR | - ~7.4-7.8 ppm: A complex multiplet pattern integrating to 4 protons, corresponding to the ABCD spin system of the ortho-disubstituted benzene ring. |
| ¹³C NMR | - ~165-170 ppm: Carbonyl carbon (C=O). - ~125-140 ppm: Aromatic carbons (4 signals expected for the substituted ring). - ~120-125 ppm: Isocyanate carbon (N=C=O). |
| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks at m/z 225 and 227 with a characteristic ~1:1 intensity ratio, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragment: Loss of the NCO group (M-42) to give a peak for the 2-bromobenzoyl cation at m/z 183/185. |
Chemical Reactivity and Applications
The chemistry of 2-bromobenzoyl isocyanate is dominated by the high electrophilicity of the central carbon atom of the isocyanate group. It serves as a potent acylating agent, primarily for the synthesis of ureas.
Nucleophilic Addition: The Cornerstone Reaction
2-Bromobenzoyl isocyanate reacts rapidly with nucleophiles such as primary and secondary amines. This reaction is the foundation of its utility in constructing complex molecules.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic isocyanate carbon. This is followed by a proton transfer from the nitrogen to generate the stable urea product. The reaction is typically fast and high-yielding, often conducted at room temperature.[5][8]
Caption: General mechanism for urea formation.
Experimental Protocol: Synthesis of N-Aryl-N'-(2-bromobenzoyl)urea
This protocol is a generalized procedure based on its application in patent literature for the synthesis of pesticidal compounds.[5][6][9]
Materials:
-
2-Bromobenzoyl isocyanate (crude, from previous step)
-
Substituted primary aniline (1.0 eq)
-
Anhydrous 1,2-dichloroethane or other inert solvent
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
Dissolve the crude 2-bromobenzoyl isocyanate in a minimal amount of fresh, anhydrous 1,2-dichloroethane in a reaction flask equipped with a stir bar.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Add the aniline solution to the stirred isocyanate solution at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture for 2-4 hours at room temperature.[5] Reaction progress can be monitored by TLC.
-
Upon completion, the urea product, which is often a solid, may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of the reaction solvent or an alcohol (e.g., methanol) to remove any unreacted starting materials.[9]
-
Dry the product under vacuum to obtain the pure N-aryl-N'-(2-bromobenzoyl)urea.
Safety, Handling, and Storage
Acyl isocyanates are hazardous compounds that demand strict safety protocols. Their reactivity makes them potent irritants and sensitizers.
Core Hazards:
-
Toxicity: Harmful if inhaled, swallowed, or in contact with skin. Isocyanates are powerful irritants to the eyes, skin, and respiratory tract.[10]
-
Respiratory Sensitization: Repeated exposure, even at low concentrations, can lead to sensitization, causing severe, asthma-like allergic reactions upon subsequent exposure. This condition can be life-threatening.
-
Moisture Reactivity: Reacts with water, potentially liberating CO₂ gas which can cause pressure buildup in sealed containers.
Mandatory Safety Protocols
-
Engineering Controls: All handling of 2-bromobenzoyl isocyanate must be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Gloves: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.
-
Lab Coat: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Respirator: An air-purifying respirator with an organic vapor cartridge is necessary for handling, and a supplied-air respirator is required for any tasks that may generate aerosols.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials (alcohols, amines, strong bases).
-
Spill & Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste in accordance with local regulations. Do not use water for cleanup.
References
-
EvitaChem. Buy Butyric acid, 4-diethylamino-, ethyl ester (EVT-8868928) | 63918-33-2.
-
EvitaChem. Buy 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (EVT-8868924).
-
EvitaChem. 2-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid.
-
EvitaChem. Buy 1-(4-Amino-phenyl)-2-dimethylamino-ethanol (EVT-8868936) | 78982-94-2.
-
EvitaChem. 1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea.
-
Kim, J. H., et al. (2000). Aryl benzoyl urea derivative and pesticidal composition comprising the same. U.S. Patent 6,051,737.
-
Patsnap Eureka. (2025). How to Navigate Isocyanate Regulatory Compliance Challenges?.
-
Kim, J. H., et al. (1999). Aryl benzoyl urea derivative and pesticide composition containing the same. South Korean Patent KR100194535B1.
-
Woo, J. W., et al. (1998). 2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea derivative and process for preparing the same. WIPO Patent Application WO/1998/000394.
-
Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information.
-
Moshang Chemical. (2021). 2-Bromobenzoyl isocyanate - CAS No. 62632-15-9.
-
Woo, J. W., et al. (1998). 2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea derivative and process for preparing the same. PCT International Application No. PCT/KR97/00123.
-
California Department of Public Health. Isocyanates: Working Safely.
-
SafeWork NSW. Isocyanates technical fact sheet.
-
Safe Work Australia. Guide to handling isocyanates.
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